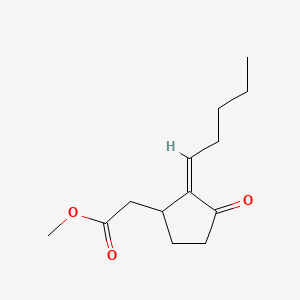![molecular formula C15H10N4O4 B12672083 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone CAS No. 6407-81-4](/img/structure/B12672083.png)
4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone is an azo compound characterized by the presence of an azo group (-N=N-) linking a 2-nitrophenyl group to a 4-hydroxy-2-quinolone moiety. Azo compounds are known for their vibrant colors and are widely used in dyeing applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 4-hydroxy-2-quinolone in an alkaline medium, such as sodium carbonate solution, to form the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Investigated for its potential as a biological stain and in studying enzyme activities.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of colored polymers and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular components. The compound may target enzymes and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- 4-Hydroxy-3-[(3-nitrophenyl)azo]-2-quinolone
- 4-Hydroxy-3-[(4-nitrophenyl)azo]-2-quinolone
- 4-Hydroxy-3-[(2-nitrophenyl)azo]benzaldehyde
Uniqueness: 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-nitrophenyl group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
6407-81-4 |
|---|---|
Fórmula molecular |
C15H10N4O4 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-nitrophenyl)diazenyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O4/c20-14-9-5-1-2-6-10(9)16-15(21)13(14)18-17-11-7-3-4-8-12(11)19(22)23/h1-8H,(H2,16,20,21) |
Clave InChI |
CHCSKFZSJAOUBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
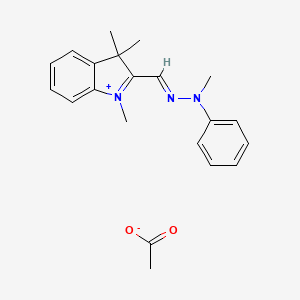
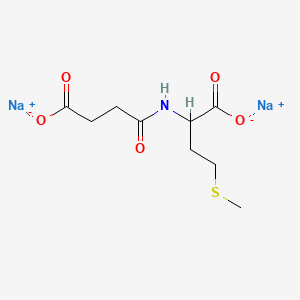
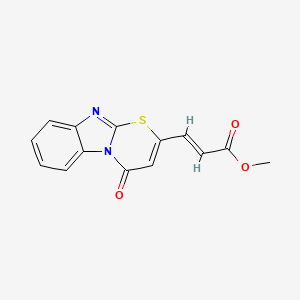
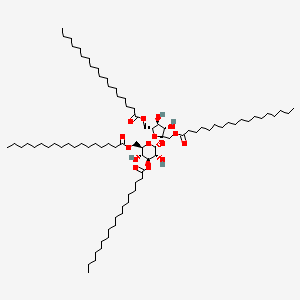
![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)



